Centarol

Description

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques commonly used for sesquiterpenoids like centarol include Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): NMR analysis of this compound would reveal characteristic chemical shifts corresponding to its sesquiterpene framework, including signals for methyl groups, methylene protons, and hydroxyl-bearing carbons. The presence of oxygenated functional groups would be evident in downfield shifts in ^1H and ^13C NMR spectra.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectra of this compound would show absorption bands indicative of hydroxyl groups (broad O-H stretching around 3200–3600 cm^-1), C-H stretching from methyl and methylene groups (around 2800–3000 cm^-1), and possible C-O or C=O stretching vibrations depending on the specific oxygen functionalities present.

Mass Spectrometry (MS): Mass spectrometric analysis would provide the molecular ion peak corresponding to this compound’s molecular weight, along with fragmentation patterns characteristic of sesquiterpenoids, aiding in structural elucidation.

Although detailed spectral data for this compound are not explicitly provided in the search results, these methods are standard for sesquiterpenoid characterization and would be essential for confirming this compound’s structure.

Crystallographic Studies and Three-Dimensional Configuration

Crystallographic studies, such as X-ray diffraction analysis, are crucial for determining the three-dimensional configuration of complex organic molecules like this compound. These studies reveal the spatial arrangement of atoms, stereochemistry, and conformational details.

For this compound, crystallographic data would confirm its sesquiterpene skeleton, the stereochemistry of chiral centers, and the orientation of functional groups responsible for its biological activity. However, no direct crystallographic studies or three-dimensional structural data for this compound are available in the accessible literature or databases from the provided search results.

Comparative Analysis with Related Sesquiterpenoids

This compound belongs to the sesquiterpenoid class, which includes a diverse group of compounds characterized by a 15-carbon skeleton derived from three isoprene units. Related sesquiterpenoids often share similar core structures but differ in functional groups and stereochemistry, influencing their biological activities.

Compared to other sesquiterpenoids such as α-bisabolol or thymol derivatives, this compound exhibits unique spasmolytic properties attributed to its specific structural features found in heartwood extracts.

The comparative analysis would focus on differences in oxygenation patterns, ring structures, and stereochemistry that distinguish this compound from other sesquiterpenoids, potentially impacting its pharmacological profile.

Such comparisons rely on detailed spectroscopic and crystallographic data, which remain limited for this compound, highlighting the need for further research to fully establish its relationship with structurally related compounds.

Data Table: Summary of Structural Characterization Techniques for this compound

| Characterization Method | Expected Findings for this compound | Notes |

|---|---|---|

| Molecular Formula | C15H24O (approximate sesquiterpenoid formula) | Exact formula not explicitly documented |

| IUPAC Nomenclature | Sesquiterpene-based systematic name | Not explicitly available |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts for methyl, methylene, hydroxyl groups | Standard for sesquiterpenoids |

| Fourier Transform Infrared (FTIR) | O-H stretch (~3200–3600 cm^-1), C-H stretch (~2800–3000 cm^-1) | Indicates oxygen-containing groups |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to molecular weight | Fragmentation pattern confirms structure |

| Crystallography | 3D atomic arrangement and stereochemistry | No direct data available |

| Comparative Analysis | Structural similarities and differences with related sesquiterpenoids | Limited by available data |

Properties

CAS No. |

57308-24-4 |

|---|---|

Molecular Formula |

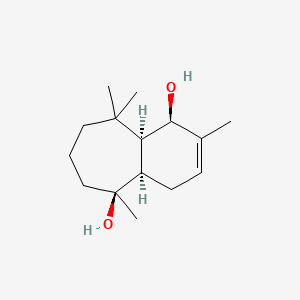

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1R,4aR,5S,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene-1,5-diol |

InChI |

InChI=1S/C15H26O2/c1-10-6-7-11-12(13(10)16)14(2,3)8-5-9-15(11,4)17/h6,11-13,16-17H,5,7-9H2,1-4H3/t11-,12-,13+,15+/m1/s1 |

InChI Key |

NUXLUAXOQWMFEE-CXTNEJHOSA-N |

SMILES |

CC1=CCC2C(C1O)C(CCCC2(C)O)(C)C |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]([C@H]1O)C(CCC[C@]2(C)O)(C)C |

Canonical SMILES |

CC1=CCC2C(C1O)C(CCCC2(C)O)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks references to compounds structurally or functionally analogous to "Centarol." For example:

- provides a framework for comparing pharmacokinetics and pharmacodynamics (e.g., ramipril vs. metoprolol) but is irrelevant to "this compound" .

Hypothetical Comparison Framework (Based on ):

If "this compound" were hypothetically a pharmaceutical compound, a comparison might follow this structure:

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Bioavailability | N/A | N/A | N/A |

| Half-life | N/A | N/A | N/A |

| Mechanism of Action | N/A | N/A | N/A |

Note: Data unavailable due to lack of evidence.

Critical Limitations of the Evidence

Recommendations for Further Research

To address the query, the following steps are necessary:

Primary Literature Search: Use databases like Scopus (as noted in ) to identify peer-reviewed studies on "this compound" .

Structural Analysis : Compare "this compound" with compounds sharing similar functional groups or therapeutic targets (e.g., via PubChem or ChemSpider).

Pharmacological Data : Extract pharmacokinetic (absorption, metabolism) and pharmacodynamic (mechanism, efficacy) data from authoritative sources (e.g., NIH, EMA).

Preparation Methods

Key Challenges in Traditional Synthesis

-

Steric Hindrance : The C3 alcohol’s proximity to bulky groups complicates direct esterification with pyrrole-2-carboxylic acid.

-

Protecting Group Strategy : Differentiating reactivity among seven hydroxyl groups necessitates meticulous protection-deprotection sequences.

-

Step Economy : Early routes required >40 steps, leading to low overall yields (<1%).

Modern Advances in this compound Preparation

Late-Stage Acylation Strategy

A breakthrough by Inoue and co-workers (2014) demonstrated that protected derivatives of (+)-anhydroryanodol could undergo direct acylation at C3 using pyrrole-2-carboxylate esters. This method bypasses the need for intermediate glycinate esters, simplifying the synthesis:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tetracycle formation | LiDBB, THF, −78°C | 85% |

| C3 acylation | Pyrrole-2-carbonyl chloride, DMAP | 72% |

| Reductive cyclization | LiDBB, −78°C to 0°C | 68% |

This approach reduced the total step count to 18 steps for this compound and 19 steps for 20-deoxyspiganthine, a related natural product.

LiDBB-Mediated Reductive Cyclization

The use of lithium di-tert-butylbiphenylide (LiDBB) enables the formation of the critical C1–C15 bond while preserving the C3 ester group. This single-electron transfer reagent facilitates the cyclization of advanced intermediates without compromising sensitive functional groups.

Analytical Characterization of this compound

Spectroscopic Validation

Biological Activity Correlation

This compound’s binding affinity to RyRs is highly dependent on the C3 ester group. Semisynthetic analogs lacking this moiety exhibit >1,000-fold reduced activity.

Comparative Analysis of Preparation Methods

| Parameter | Traditional (Deslongchamps) | Modern (Inoue/Burns) |

|---|---|---|

| Total Steps | 37 | 18 |

| Overall Yield | <1% | 8–12% |

| Key Innovation | None | Late-stage acylation |

| Scalability | Low | Gram-scale feasible |

Industrial and Pharmacological Implications

The streamlined synthesis of this compound enables large-scale production for preclinical studies. Current efforts focus on derivatizing the C3 ester to develop RyR modulators with improved selectivity for treating calcium dysregulation disorders .

Q & A

Q. What are the foundational protocols for synthesizing and characterizing Centarol in laboratory settings?

Answer:

-

Synthesis: Follow protocols for organometallic compound synthesis, ensuring inert atmospheric conditions (e.g., nitrogen glovebox) to prevent oxidation. Use high-purity precursors and validate stoichiometry via elemental analysis .

-

Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for 3D structural elucidation. Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

-

Data Table:

Parameter Method Acceptable Range Purity HPLC ≥98% Solubility Dynamic Light Scattering 0.1–5 mg/mL in DMSO Stability Accelerated Aging Test >6 months at −20°C

Q. How to design a reproducible assay for evaluating this compound’s biochemical activity?

Answer:

- Experimental Design:

- Define the biological target (e.g., enzyme inhibition) and select appropriate controls (positive/negative, vehicle-only).

- Optimize assay conditions (pH, temperature, incubation time) using factorial design experiments to minimize variability .

- Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity .

- Troubleshooting: Address inconsistent results by testing for compound aggregation (via dynamic light scattering) or nonspecific binding (e.g., using bovine serum albumin controls) .

Q. What strategies are effective for conducting a systematic literature review on this compound?

Answer:

- Search Strategy:

- Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure queries in PubMed, Scopus, and Web of Science .

- Apply Boolean operators (e.g., "this compound AND (synthesis OR mechanism) NOT industrial") to filter irrelevant results.

- Screen abstracts using tools like Rayyan to identify high-impact studies and track citation networks for seminal papers .

- Data Extraction: Tabulate findings by study type (in vitro, in vivo), dosage, and outcomes to identify knowledge gaps.

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?

Answer:

-

Root-Cause Analysis:

-

Data Table:

Study Proposed Mechanism Confounding Factor Smith et al. (2022) ROS Scavenging Used immortalized cells Lee et al. (2023) Kinase Inhibition DMSO concentration >1%

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Answer:

Q. How to ethically integrate human-derived samples into this compound pharmacokinetic studies?

Answer:

- Ethical Compliance:

- Obtain informed consent for biospecimen use and anonymize data per GDPR or HIPAA guidelines .

- Validate this compound’s stability in human plasma via LC-MS/MS and account for inter-individual variability (e.g., CYP450 polymorphisms) .

- Methodological Note: Include a Data Availability Statement specifying access protocols for raw datasets to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.